3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
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Overview
Description
3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
The synthesis of 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation of the compound can yield tetrahydro derivatives.
Substitution: The compound reacts with electrophiles, leading to 3-substituted triazolopyridines or products resulting from triazolo ring opening.
Common reagents used in these reactions include lithium diisopropylamide for lithiation and various electrophiles such as halogens and mercuric acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . Specific pathways and targets depend on the particular application being studied.
Comparison with Similar Compounds
3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine can be compared with other triazolopyridines, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Studied for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-ethynyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7-8-5-3-4-6-11(8)10-9-7/h1H,3-6H2 |
InChI Key |
LTSICKULGVUEIF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2CCCCN2N=N1 |
Origin of Product |
United States |
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